An In-depth Technical Guide to JH-Xvii-10: A Potent and Selective DYRK1A/B Inhibitor
An In-depth Technical Guide to JH-Xvii-10: A Potent and Selective DYRK1A/B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of JH-Xvii-10, a novel macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.
Core Compound Details
| Property | Value |
| IUPAC Name | (Z)-22-fluoro-31,5-dimethyl-6-oxo-13-(trifluoromethyl)-11H,21H,31H-5-aza-2(3,5)-pyrrolo[2,3-b]pyridina-1(4,1),3(4,3)-dipyrazolacyclononaphane-35-carbonitrile[1] |
| Chemical Formula | C22H18F4N8O[1] |
| Molecular Weight | 486.43 g/mol [1] |
| CAS Number | Not available |
Chemical Structure:
Quantitative Biological Activity
JH-Xvii-10 has demonstrated potent and selective inhibitory activity against DYRK1A and DYRK1B kinases, leading to significant anti-tumor effects in head and neck squamous cell carcinoma (HNSCC) cell lines.
| Assay | Cell Line | IC50 / Effect | Reference |
| DYRK1A Inhibition | Biochemical Assay | 3 nM | [1] |
| DYRK1B Inhibition | Biochemical Assay | 5 nM | |
| Cell Proliferation | CAL27 (HNSCC) | ~45% decrease at 10 μM after 72h | |
| Cell Proliferation | FaDu (HNSCC) | ~40% decrease at 10 μM after 72h | |
| Apoptosis Induction | CAL27 (HNSCC) | Induced at 1 and 10 μM after 24h |
Signaling Pathway
JH-Xvii-10 exerts its biological effects primarily through the inhibition of the DYRK1A/B kinases. DYRK1A is a crucial regulator of various cellular processes, and its inhibition by JH-Xvii-10 impacts downstream signaling pathways, notably the Nuclear Factor of Activated T-cells (NFAT) pathway. DYRK1A is known to phosphorylate NFAT, which leads to its nuclear export and inactivation. By inhibiting DYRK1A, JH-Xvii-10 is proposed to prevent NFAT phosphorylation, promoting its nuclear localization and subsequent modulation of gene expression involved in cell cycle progression and apoptosis.
Caption: Proposed signaling pathway of JH-Xvii-10 action.
Experimental Protocols
Synthesis of JH-Xvii-10
The synthesis of JH-Xvii-10 is achieved through a multi-step process starting from a macrocyclic precursor. The key final step involves the introduction of a fluorine atom to block a site of metabolic instability observed in earlier-generation inhibitors. A detailed protocol would be based on the methods described for the synthesis of selective macrocyclic inhibitors of DYRK1A/B[2][3][4]. The general approach involves:
-
Precursor Synthesis: Synthesis of the core macrocyclic structure containing an azaindole moiety. This is typically achieved through a series of coupling and cyclization reactions.
-
Fluorination: Introduction of a fluorine atom at the 2-position of the azaindole ring. This can be accomplished using an appropriate fluorinating agent under controlled reaction conditions.
-
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Biochemical Kinase Inhibition Assay
The inhibitory activity of JH-Xvii-10 against DYRK1A and DYRK1B can be determined using a radiometric kinase assay or a non-radioactive ELISA-based assay.
Materials:
-
Recombinant human DYRK1A and DYRK1B enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP (at Km concentration for each enzyme)
-
Specific peptide substrate for DYRK kinases
-
[γ-33P]ATP for radiometric assay or appropriate antibodies for ELISA
-
JH-Xvii-10 stock solution in DMSO
-
96-well plates
Procedure:
-
Prepare serial dilutions of JH-Xvii-10 in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and JH-Xvii-10 (or DMSO for control).
-
Initiate the reaction by adding ATP (containing [γ-33P]ATP for the radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radiometric assay) or by following the specific ELISA protocol.
-
Calculate the percentage of inhibition for each concentration of JH-Xvii-10 and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
The effect of JH-Xvii-10 on the proliferation of HNSCC cell lines (e.g., CAL27, FaDu) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
CAL27 or FaDu cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
JH-Xvii-10 stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of JH-Xvii-10 (and a DMSO vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the concentration at which proliferation is inhibited by 50% (GI50).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis by JH-Xvii-10 in CAL27 cells can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
CAL27 cells
-
Complete cell culture medium
-
JH-Xvii-10 stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed CAL27 cells in 6-well plates and treat with JH-Xvii-10 (e.g., 1 and 10 μM) or DMSO for 24 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
JH-Xvii-10 is a potent and selective macrocyclic inhibitor of DYRK1A/B with promising anti-tumor activity in HNSCC cell lines. Its mechanism of action involves the modulation of the NFAT signaling pathway, leading to decreased cell proliferation and induction of apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds for potential therapeutic development.
